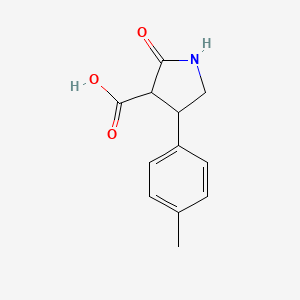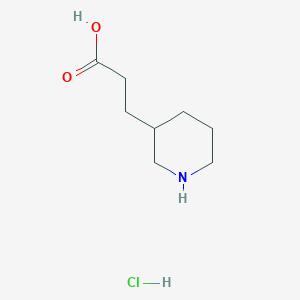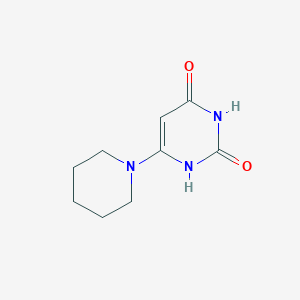
1-(2-クロロベンジル)ピペリジン-4-アミン
説明
“1-(2-Chlorobenzyl)piperidin-4-amine” is an organic compound that belongs to the class of organic compounds known as 4-benzylpiperidines . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of piperidin-4-ones, which are synthetically valuable, has been achieved from secondary amines in two steps via a key gold catalysis . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities .
Molecular Structure Analysis
The molecular formula of “1-(2-Chlorobenzyl)piperidin-4-amine” is C12H17ClN2. The structure of this compound was assigned by sophisticated NMR experiments .
Chemical Reactions Analysis
The reaction of “1-(2-Chlorobenzyl)piperidin-4-amine” is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities .
科学的研究の応用
ピペリジン誘導体の合成
ピペリジン誘導体は、多くの医薬品に含まれているため、創薬において非常に重要です。1-(2-クロロベンジル)ピペリジン-4-アミンは、様々な置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンを合成する際の重要な中間体として役立ちます。 これらの化合物は薬理活性で知られており、潜在的な医薬品の開発に使用されています .
抗マラリア薬の開発
この化合物は、特にマラリア原虫の耐性株に対する抗マラリア薬の創製に使用されてきました。その誘導体は高い選択性と活性を示し、新規抗マラリア分子の有望な候補となっています。 構造的に単純な合成1,4-二置換ピペリジンは、マラリアに対する有効性を評価されています .
がん研究
がん研究では、1-(2-クロロベンジル)ピペリジン-4-アミンの誘導体が、臨床的に抵抗性のあるアナプラ スティックリンパ腫キナーゼ (ALK) とc-ros癌遺伝子1キナーゼ (ROS1) の二重阻害剤として設計されています。 これらの阻害剤は、ALKとROS1が関与する癌の治療法開発に役立っています .
作用機序
Target of Action
The primary target of 1-(2-Chlorobenzyl)piperidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
1-(2-Chlorobenzyl)piperidin-4-amine interacts with its target, PKB, as an ATP-competitive inhibitor . It has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of PKB, leading to phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
生化学分析
Biochemical Properties
1-(2-Chlorobenzyl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound acts as an ATP-competitive inhibitor, selectively inhibiting protein kinase B over closely related kinases such as protein kinase A . This selective inhibition is achieved through the optimization of lipophilic substitution within the compound’s structure .
Cellular Effects
1-(2-Chlorobenzyl)piperidin-4-amine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to inhibit the growth of human tumor xenografts in nude mice by modulating biomarkers of signaling through protein kinase B . This inhibition leads to reduced cell proliferation and increased apoptosis, highlighting its potential as an antitumor agent .
Molecular Mechanism
The molecular mechanism of 1-(2-Chlorobenzyl)piperidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the pleckstrin homology domain of protein kinase B, preventing its activation by phosphorylation . This inhibition disrupts downstream signaling pathways, including those involving glycogen synthase kinase 3 beta, forkhead box protein O1, and mammalian target of rapamycin . As a result, the compound exerts its effects by promoting cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chlorobenzyl)piperidin-4-amine have been observed to change over time. The compound undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . Despite this, it remains active in cellular assays, indicating its potential for short-term applications .
Dosage Effects in Animal Models
The effects of 1-(2-Chlorobenzyl)piperidin-4-amine vary with different dosages in animal models. Studies have shown that the compound strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . High doses may lead to toxic or adverse effects, emphasizing the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships should be further explored to ensure safe and effective use .
Metabolic Pathways
1-(2-Chlorobenzyl)piperidin-4-amine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to its rapid clearance . This metabolism likely involves the action of cytochrome P450 enzymes, which facilitate the compound’s breakdown and elimination . Understanding the metabolic pathways of 1-(2-Chlorobenzyl)piperidin-4-amine is crucial for optimizing its pharmacokinetic properties and minimizing potential side effects .
Transport and Distribution
The transport and distribution of 1-(2-Chlorobenzyl)piperidin-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific tissues . Its rapid metabolism and clearance may limit its distribution and effectiveness in certain applications .
Subcellular Localization
1-(2-Chlorobenzyl)piperidin-4-amine’s subcellular localization and activity are determined by its targeting signals and post-translational modifications. The compound is likely directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on protein kinase B . Understanding the subcellular localization of 1-(2-Chlorobenzyl)piperidin-4-amine can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15/h1-4,11H,5-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGOWXSFYONSNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505379 | |
| Record name | 1-[(2-Chlorophenyl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92539-15-6 | |
| Record name | 1-[(2-Chlorophenyl)methyl]-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92539-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chlorophenyl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)



![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)





